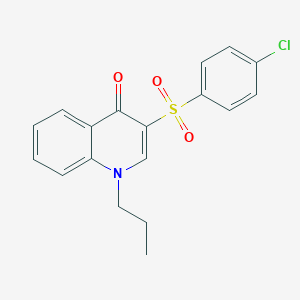

3-((4-chlorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

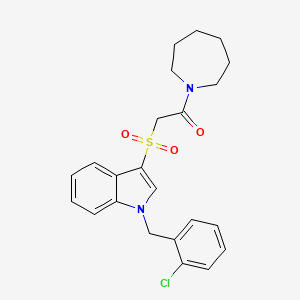

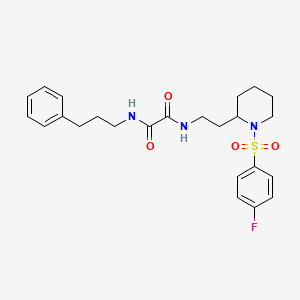

The synthesis of quinoline derivatives often involves reactions such as Michael addition, as seen in the synthesis of a novel quinoline compound with a chlorophenyl and piperidinyl moiety . Similarly, visible light-promoted reactions have been used to synthesize sulfonylmethyl isoquinoline diones, which could be related to the synthesis of the target compound . These methods suggest that the synthesis of "3-((4-chlorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one" might also involve such advanced techniques to introduce the sulfonyl and chlorophenyl groups into the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be studied using X-ray crystallography and density functional theory (DFT) calculations . These techniques provide information on the geometry, electronic structure, and intermolecular interactions of the molecules. For instance, the crystal structure of a related compound revealed interactions such as C-H...O and C-H...Cl, which could also be present in the target compound .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. The interaction of nitroquinolines with chloromethyl phenyl sulfone, for example, demonstrates the regioselectivity in nucleophilic aromatic substitution reactions . This suggests that the target compound might also undergo similar reactions, potentially leading to the formation of new derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be predicted using quantum chemical calculations. These include vibrational frequencies, NMR chemical shifts, and thermodynamic properties . Additionally, the reactivity of such compounds can be studied through local reactivity descriptors, which help identify chemically reactive sites within the molecule . The electronic absorption spectrum can also be predicted and compared with experimental data to understand the electronic properties of the compound .

Applications De Recherche Scientifique

Catalyst in Synthesis Reactions

This compound has been implicated in research focusing on the synthesis of polyhydroquinoline derivatives through the Hantzsch condensation reaction. A novel nanosized N-sulfonated Brönsted acidic catalyst was used for the promotion of this synthesis under solvent-free conditions, indicating the compound's utility in facilitating efficient chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Green Chemistry Applications

Research on triphenyl(propyl-3-sulfonyl)phosphoniumtrifluoromethanesulfonate shows its use as a reusable and benign ionic liquid catalyst in the Hantzsch condensation for synthesizing polyhydroquinolines and acridines, showcasing an approach towards more sustainable and environmentally friendly chemical processes (Vahdat, Zolfigol, & Baghery, 2016).

Advanced Material Synthesis

The chemical has also been a part of studies aiming at the development of new electron-transport materials with high triplet energy for use in phosphorescent organic light-emitting diodes (PhOLEDs), underscoring its potential in the advancement of electronic and photonic materials (Jeon, Earmme, & Jenekhe, 2014).

Antimicrobial and Anticancer Activity

Moreover, the compound's derivatives have been evaluated for antimicrobial and anticancer activities. Specific derivatives have shown high activity against various bacteria and fungi, as well as against different cancer cell lines, highlighting the potential of these compounds in developing new therapeutic agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Novel Synthetic Routes

Additionally, the compound is involved in novel synthetic routes for the creation of 3,4-dihydroquinolin-2(1H)-ones, which are important intermediates for pharmaceuticals, through a new cascade halosulfonylation of 1,7-enynes, showing its role in the innovative synthesis of pharmacologically relevant structures (Zhu et al., 2016).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJJTJXXFCRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)

![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)

![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)